12|A-Acetoxyganoderic Acid |E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H44O9 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI Key |
BKJXUOMYUFTMPD-BQZQCQLOSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Isolation and Extraction Methodologies for 12 a Acetoxyganoderic Acid E from Biological Matrices
Cultivation and Source Material Optimization for 12-A-Acetoxyganoderic Acid E Production
The yield of 12-A-Acetoxyganoderic Acid E is intrinsically linked to the selection and cultivation of the fungal source. Different species and even strains within the Ganoderma genus exhibit considerable variability in their production of triterpenoids.
Ganoderma tsugae as a Principal Source
Ganoderma tsugae is a notable producer of various ganoderic acids. Research has shown that the mycelium of G. tsugae requires approximately 9 days to cover the surface of a molasses-based medium, forming soft, yellowing mycelial mats as they age. begellhouse.com On wheat grains, the mycelium permeates the substrate within about 15 days. begellhouse.com The development of primordia takes around 65 days, with mature basidiocarps forming in approximately 100 days. begellhouse.com While specific yields for 12-A-Acetoxyganoderic Acid E are not always detailed, studies on related triterpenoids in G. tsugae indicate that the fruiting body stage, at around 110 days, can yield high concentrations of certain triterpenoids, with one peak reaching 1212.00 µg/mL. begellhouse.com
Ganoderma lucidum as a Documented Source
Ganoderma lucidum is one of the most extensively studied species for triterpenoid (B12794562) production, including various ganoderic acids. mdpi.comscielo.org.mx It is a well-documented source of numerous bioactive compounds, with triterpenoids being a major class responsible for many of its reported pharmacological activities. ipb.ptmdpi.com The fruiting bodies of G. lucidum are a primary source for the extraction of these compounds. nih.govnih.gov The cultivation of G. lucidum can be performed on various substrates, including wood logs and agricultural byproducts, which can influence the profile of the bioactive compounds produced. frontiersin.orgtandfonline.com
Influence of Fungal Strain and Mycelial Culture Conditions on 12-A-Acetoxyganoderic Acid E Yield
The production of triterpenoids, including ganoderic acids, is significantly influenced by the specific fungal strain and the conditions of mycelial culture. tandfonline.combohrium.com Solid-medium culture has been shown to enhance the production of ganoderic acids compared to submerged culture. nih.gov Growing G. lucidum on solid potato dextrose agar (B569324) medium resulted in increased biomass and production of ganoderic acids. nih.gov
| Factor | Condition | Organism | Effect on Triterpenoid/Biomass Yield |
| Culture Type | Solid-medium culture | Ganoderma lucidum | Increased biomass and ganoderic acid production compared to submerged culture. nih.gov |
| Substrate | Wheat grains | Ganoderma tsugae | Mycelium permeates grains in ~15 days. begellhouse.com |
| Substrate | Molasses medium | Ganoderma tsugae | Mycelial mats form in ~9 days. begellhouse.com |
| Agitation Speed | 50 rpm | Ganoderma resinaceum | Maximum mycelial biomass. jmb.or.kr |
| Agitation Speed | 300 rpm | Ganoderma resinaceum | Maximum exopolysaccharide concentration. jmb.or.kr |
| Aeration Rate | 0.5 vvm | Ganoderma resinaceum | Highest mycelial biomass (18.1 g/l). jmb.or.kr |
| Aeration Rate | 1.0 vvm | Ganoderma resinaceum | Maximum exopolysaccharide production (3.0 g/l). jmb.or.kr |
| Inducer | Salicylic (B10762653) acid | Ganoderma lucidum | Significantly improved triterpenoid production. plos.org |
Advanced Extraction Techniques for Triterpenoid Isolation
The extraction of 12-A-Acetoxyganoderic Acid E from the fungal biomass is a critical step that dictates the purity and recovery of the final product. Various techniques, from traditional solvent-based methods to more advanced protocols, are employed.
Solvent-Based Extraction Optimization (e.g., Methanol)
Methanol (B129727) is a commonly used solvent for the extraction of a wide range of metabolites from Ganoderma, including triterpenes. mdpi.com It is often used in the initial extraction step to obtain a crude extract containing the desired compounds. tandfonline.com For instance, a methanol extract of Ganoderma lucidum can be prepared, which contains the total terpenoids. tandfonline.com The efficiency of the extraction can be influenced by the concentration of the solvent. For example, 80% methanol has been used for the extraction of triterpenoids. nih.gov The powdered fungal material is typically soaked or refluxed with the solvent to facilitate the transfer of the compounds into the liquid phase. nih.gov
Enhanced Extraction Protocols (e.g., Ultrasonication, Refluxing)
To improve the efficiency of extraction, enhanced protocols such as ultrasonication and refluxing are often employed. researchgate.netsciopen.com Ultrasonication utilizes high-frequency sound waves to disrupt the fungal cell walls, thereby enhancing the release of intracellular components into the solvent. nih.govnih.gov This method has been optimized using response surface methodology to determine the ideal parameters, such as extraction time, ultrasonic power, and the ratio of solvent to solid material. researchgate.net
Refluxing, which involves heating the solvent with the fungal material and continuously cooling the vapor back into the liquid, is another effective method. sciopen.com This technique maintains the extraction at a constant temperature, which can increase the solubility of the triterpenoids and improve extraction yield. nih.gov Often, a combination of these techniques is used, followed by further purification steps like column chromatography to isolate the specific triterpenoid of interest. nih.gov
| Parameter | Value | Method | Effect on Yield |
| Extraction Time | 27 min | Ultrasonic-assisted extraction | Optimal for total triterpenoid saponins (B1172615). researchgate.net |
| Ultrasonic Power | 135 W | Ultrasonic-assisted extraction | Optimal for total triterpenoid saponins. researchgate.net |
| Solution to Solid Ratio | 47 mL/g | Ultrasonic-assisted extraction | Optimal for total triterpenoid saponins. researchgate.net |
| Extraction Time | 45 min | Ultrasound extraction | Used for total triterpenoid content measurement. frontiersin.org |
| Ultrasonic Power | 140 W | Ultrasound extraction | Used for total triterpenoid content measurement. frontiersin.org |
| Extraction Time | 30 min | Ultrasonic extraction | Used for antioxidant capacity evaluation. frontiersin.org |
| Ultrasonic Power | 200 W | Ultrasonic extraction | Used for antioxidant capacity evaluation. frontiersin.org |
| Reflux Time | 4 hours | Reflux heating | Used for polysaccharide extraction. nih.gov |
Parameters Affecting Extraction Efficiency (e.g., Time)
The efficiency of extracting 12-A-Acetoxyganoderic Acid E and other triterpenoids is influenced by several critical parameters. nih.gov The choice of solvent, extraction time, temperature, and the solid-to-solvent ratio are all pivotal factors that researchers must optimize to maximize the yield. nih.govdergipark.org.tr
Extraction Time: The duration of the extraction process directly impacts the yield of the target compound. Initially, as the extraction time increases, more of the compound is drawn out from the matrix into the solvent. nih.gov However, after a certain point, an equilibrium is reached, and extending the extraction time further does not significantly increase the yield. nih.gov For instance, in Soxhlet extraction, the number of cycles is a key consideration. ipb.pt
Other Key Parameters:
Solvent Type: The principle of "like dissolves like" is fundamental. nih.gov Solvents like ethanol (B145695) are effective for extracting moderately polar triterpenoids. mdpi.comnih.gov
Temperature: Higher temperatures can increase the solubility of the compound and the diffusion rate, but they also risk degrading thermolabile compounds. nih.gov
Particle Size: A smaller particle size of the raw material increases the surface area available for the solvent, generally leading to better extraction efficiency. nih.goveuropa.eu
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve the extraction yield, but using an excessive amount of solvent can make the subsequent concentration steps more time-consuming and costly. nih.gov
Table 1: Factors Influencing Extraction Efficiency
| Parameter | Effect on Extraction | Citation |
|---|---|---|
| Extraction Time | Yield increases up to an equilibrium point. | nih.gov |
| Solvent Type | Choice based on polarity match with the target compound. | nih.gov |
| Temperature | Higher temperature can enhance solubility but risks degradation. | nih.gov |
| Particle Size | Smaller particles provide a larger surface area for extraction. | nih.goveuropa.eu |
| Solid-to-Liquid Ratio | A higher ratio can increase yield but requires more solvent. | nih.gov |
Chromatographic Purification Strategies for 12-A-Acetoxyganoderic Acid E
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify 12-A-Acetoxyganoderic Acid E.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation, identification, and quantification of ganoderic acids, including 12-A-Acetoxyganoderic Acid E. jfda-online.comresearchgate.net This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. jfda-online.comnih.gov
In a typical RP-HPLC setup for analyzing ganoderic acids, a gradient elution is employed, where the composition of the mobile phase is changed over time. jfda-online.com For example, a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 2% acetic acid) is often used. jfda-online.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic solvent (acetonitrile). This allows for the separation of compounds with a wide range of polarities. jfda-online.com
Detection is commonly performed using a UV detector, with a wavelength set around 252 nm, which is suitable for detecting the chromophores present in ganoderic acids. jfda-online.com The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key characteristic used for identification. In one study, ganoderic acid E was the last of nine ganoderic acids to be eluted, indicating its relatively lower polarity compared to the others in that specific chromatographic system. jfda-online.com The method's validity is often confirmed by establishing a linear relationship between the peak area and the concentration of the standard compounds, with high correlation coefficients (e.g., 0.9990–0.9999) indicating good linearity. jfda-online.com
Semi-Preparative High-Performance Liquid Chromatography (HPLC) Applications
For the isolation of larger quantities of 12-A-Acetoxyganoderic Acid E for further research, semi-preparative HPLC is employed. jfda-online.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample volumes. jfda-online.com
A common setup for semi-preparative HPLC involves a Lichrosorb RP-18 column and a mobile phase of acetonitrile and 2% acetic acid. jfda-online.com By collecting the fractions that elute at the specific retention time corresponding to 12-A-Acetoxyganoderic Acid E, a purified sample of the compound can be obtained. jfda-online.com In one reported procedure, from 5 grams of an acidic ethyl acetate (B1210297) soluble material (a crude triterpenoid extract), 12 mg of ganoderic acid E was isolated through semi-preparative HPLC. jfda-online.com This highlights the utility of the technique in obtaining pure compounds from a complex mixture. jfda-online.com
Table 2: Chromatographic Conditions for 12-A-Acetoxyganoderic Acid E Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Citation |
|---|---|---|---|---|---|
| RP-HPLC (Analytical) | Cosmosil 5C-18 MS (4.6 x 250 mm) | Gradient of acetonitrile and 2% acetic acid | 0.8 mL/min | 252 nm | jfda-online.com |
| Semi-Preparative HPLC | Lichrosorb RP-18 (7 µm, 250 x 25 mm) | Acetonitrile and 2% acetic acid (e.g., 1:3) | 7.8 mL/min | 252 nm | jfda-online.com |
Analytical Characterization and Quantitative Determination of 12 a Acetoxyganoderic Acid E
Structural Elucidation via Advanced Spectroscopic Techniques
The determination of the complex molecular structure of 12-A-Acetoxyganoderic Acid E relies on the application of several advanced spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the precise arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For complex molecules like triterpenoids, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignments. mdpi.com
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals in the ¹H NMR spectrum of a related compound, 3-O-acetyl GAA, revealed resonances similar to its parent compound, ganoderic acid C2, with the notable exception of signals corresponding to an acetoxy group at the C-3 position. mdpi.com
¹³C NMR (Carbon-13 NMR): This method provides a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and information about their hybridization and connectivity. In the analysis of a similar ganoderic acid, the ¹³C NMR spectrum was crucial in confirming the presence and location of an acetoxy group by comparing it to the known spectrum of the parent compound. mdpi.com
Interactive Data Table: Representative NMR Data for a Related Ganoderic Acid Derivative
| Atom | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 3 | 80.5 | 4.65 (dd, J = 11.5, 4.5 Hz) |
| 12 | - | - |
| Acetoxy-CH₃ | 21.3 | 2.05 (s) |
| Acetoxy-C=O | 170.9 | - |
| Note: This table is illustrative and based on data for a related compound, 3-O-acetyl GAA, to demonstrate the type of data obtained from NMR spectroscopy. mdpi.com Specific data for 12-A-Acetoxyganoderic Acid E was not available in the search results. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. edinst.com The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. edinst.com
In the analysis of Ganoderma lucidum extracts and their components, FT-IR has been used to identify the chemical nature of organic groups. journalcjast.com For triterpenoids like ganoderic acids, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O) from carboxylic acids and ketones, and carbon-carbon double bonds (C=C). The presence of an acetoxy group in 12-A-Acetoxyganoderic Acid E would be confirmed by a strong carbonyl stretch from the ester, typically around 1735-1750 cm⁻¹, and C-O stretching bands. researchgate.net The fingerprint region of the spectrum, while complex, provides a unique pattern for the molecule as a whole. edinst.com
Interactive Data Table: Expected FT-IR Absorption Bands for 12-A-Acetoxyganoderic Acid E
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (from carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (alkane) | 3000-2850 |
| C=O stretch (ester of acetoxy group) | ~1750-1735 |
| C=O stretch (ketone) | ~1715 |
| C=O stretch (carboxylic acid) | ~1710 |
| C=C stretch | ~1650 |
| Fingerprint Region | 1500-500 |
| Note: This table is based on general principles of IR spectroscopy and data for similar compounds. journalcjast.comresearchgate.netresearchgate.net Specific peak values for 12-A-Acetoxyganoderic Acid E were not found. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, known as chromophores. msu.eduelte.hu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. elte.hu
For ganoderic acids, the presence of α,β-unsaturated ketone systems and other conjugated double bonds results in characteristic UV absorption maxima. lkouniv.ac.in The position and intensity (molar absorptivity) of these absorption bands can help to confirm the nature of the chromophoric system within 12-A-Acetoxyganoderic Acid E. The extent of conjugation directly influences the wavelength of maximum absorption (λmax); more extensive conjugated systems absorb at longer wavelengths. lkouniv.ac.in
Interactive Data Table: Expected UV-Vis Absorption for Ganoderic Acid Chromophores
| Chromophore Type | Expected λmax (nm) | Transition Type |
| Conjugated diene | ~217-245 | π → π |
| α,β-Unsaturated ketone | ~215-250 (π → π), ~310-330 (n → π) | π → π and n → π* |
| Note: This table is based on general principles and data for similar compounds. elte.huupi.edu Specific λmax values for 12-A-Acetoxyganoderic Acid E were not available. |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules like ganoderic acids, as it minimizes fragmentation during the ionization process. wikipedia.org In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, leading to the formation of gas-phase ions. wikipedia.org
For ganoderic acids, ESI-MS is typically run in negative ion mode due to the acidic nature of the carboxylic acid group, which readily forms [M-H]⁻ ions. researchgate.net The detection of this pseudomolecular ion allows for the accurate determination of the molecular weight of 12-A-Acetoxyganoderic Acid E. Further fragmentation can be induced to study the structure. nih.gov
Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) for High-Resolution Analysis
Quadrupole Time-of-Flight (QToF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and mass accuracy. libretexts.orgeuropa.eu This allows for the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence. europa.eu
High-resolution QToF-MS analysis of triterpenoids from Ganoderma lucidum has enabled the identification of numerous compounds. nih.gov For 12-A-Acetoxyganoderic Acid E, QToF-MS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula. By coupling QToF-MS with liquid chromatography (LC-QToF-MS), complex mixtures can be separated and individual components analyzed. libretexts.org Tandem mass spectrometry (MS/MS) experiments on a QToF instrument can be performed to induce fragmentation of the [M-H]⁻ ion. shimadzu.com The resulting fragmentation pattern, which may include the loss of water (H₂O), carbon dioxide (CO₂), and the acetoxy group, provides critical information for confirming the molecular structure. nih.gov
Interactive Data Table: Expected High-Resolution Mass Spectrometry Data for 12-A-Acetoxyganoderic Acid E
| Ion | Expected m/z | Information Provided |
| [M-H]⁻ | Calculated based on formula | Accurate molecular weight and elemental composition |
| [M-H-H₂O]⁻ | [M-H]⁻ - 18.0106 | Loss of a hydroxyl group |
| [M-H-CH₃COOH]⁻ | [M-H]⁻ - 60.0211 | Loss of the acetoxy group |
| [M-H-CO₂]⁻ | [M-H]⁻ - 43.9898 | Loss of the carboxylic acid group |
| Note: The exact m/z values would be calculated based on the precise elemental composition of 12-A-Acetoxyganoderic Acid E. The fragmentation pattern is based on typical behavior of similar compounds. nih.govnih.gov |
Method Development and Validation for Quantitative Analysis of 12-A-Acetoxyganoderic Acid E
The quantitative determination of specific triterpenoids such as 12-A-Acetoxyganoderic Acid E is critical for the quality control and standardization of products derived from Ganoderma species. While specific method validation data for 12-A-Acetoxyganoderic Acid E is not extensively documented in publicly available literature, established and validated methods for the closely related and structurally similar compound, Ganoderic Acid E, provide a robust framework for its analysis. The methods developed for Ganoderic Acid E are readily adaptable for 12-A-Acetoxyganoderic Acid E, likely requiring only minor adjustments to chromatographic conditions to achieve optimal separation and quantification.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Method Validation
A reverse-phase high-performance liquid chromatography with diode array detection (HPLC-DAD) method has been successfully developed and validated for the simultaneous quantification of multiple ganoderic acids, including Ganoderic Acid E. jfda-online.comnih.gov This method is considered a reliable approach for the quality assessment of Ganoderma and its derived products. akjournals.com
The validation process ensures that the analytical method is suitable for its intended purpose. Key parameters validated for Ganoderic Acid E, which serve as a benchmark for 12-A-Acetoxyganoderic Acid E, include linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.gov
Chromatographic Conditions: The separation is typically achieved on a C18 reverse-phase column. jfda-online.com A common mobile phase involves a gradient elution system using acetonitrile (B52724) and a weak acid, such as 2% acetic acid or 0.1% phosphoric acid, to ensure sharp peak shapes and good resolution. jfda-online.comakjournals.com The detection wavelength is often set at 252 nm or 256 nm, which corresponds to the UV absorption maxima for these types of triterpenoids. jfda-online.comnih.gov
Linearity: The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The response (peak area) is plotted against the concentration, and a linear regression is performed. For Ganoderic Acid E, the method has demonstrated excellent linearity, with a correlation coefficient (r²) greater than 0.999. jfda-online.comnih.gov This indicates a direct and predictable relationship between the concentration of the analyte and the detector's response over a specified range.
Sensitivity (LOD & LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov These are typically determined by analyzing samples with known low concentrations of the analyte and establishing a minimum signal-to-noise (S/N) ratio, commonly 3 for LOD and 10 for LOQ. nih.gov
The table below summarizes the chromatographic conditions and validation parameters for the analysis of Ganoderic Acid E.
Table 1: HPLC-DAD Method Validation Parameters for Ganoderic Acid E
| Parameter | Details | Source |
|---|---|---|
| Column | C18 Reverse-Phase | jfda-online.com |
| Mobile Phase | Gradient elution with Acetonitrile and 2% Acetic Acid | jfda-online.com |
| Flow Rate | 0.8 mL/min | jfda-online.com |
| Detection Wavelength | 252 nm | jfda-online.com |
| Linearity (r²) | 0.9997 | jfda-online.com |
| Limit of Detection (LOD) | 0.88 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 2.67 µg/mL | researchgate.net |
Evaluation of Analytical Precision, Accuracy, and Reproducibility
The reliability of a quantitative analytical method is fundamentally determined by its precision, accuracy, and reproducibility. scialert.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov
Accuracy denotes the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies. nih.gov
Reproducibility measures the precision between laboratories and is a key indicator of a method's robustness. scialert.net
For the HPLC-DAD method for Ganoderic Acid E, precision was evaluated by performing repeated analyses on the same day (intra-day precision) and on different days (inter-day precision). jfda-online.comnih.gov The results, showing low RSD values, confirm the method's high precision. jfda-online.comresearchgate.net
Accuracy was determined by spiking a sample matrix with a known amount of Ganoderic Acid E standard and calculating the percentage of the analyte that was successfully recovered. nih.gov High recovery percentages indicate that the method accurately measures the true amount of the compound in the sample, with minimal interference from the matrix. nih.gov The recovery for Ganoderic Acid E has been reported to be between 96.85% and 105.09%. jfda-online.com
The tables below provide detailed data on the precision and accuracy for the quantitative determination of Ganoderic Acid E.
Table 2: Intra-day and Inter-day Precision and Accuracy for Ganoderic Acid E Analysis
| Analysis Type | Nominal Conc. (µg/mL) | Observed Conc. (Mean ± SD, µg/mL) | Precision (% RSD) | Accuracy (%) | Source |
|---|---|---|---|---|---|
| Intra-day | 29.75 | 29.03 ± 0.76 | 2.62 | 97.58 | researchgate.net |
| Inter-day | 29.75 | 29.59 ± 0.59 | 1.99 | 99.46 | researchgate.net |
Table 3: Recovery Study for Ganoderic Acid E
| Original Amount (mg) | Amount Spiked (mg) | Amount Found (mg) | Recovery (%) | Average Recovery (%) | % RSD | Source |
|---|---|---|---|---|---|---|
| 1.04 | 0.5 | 1.55 | 102.00 | 100.83 | 1.63 | jfda-online.com |
| 1.04 | 1.0 | 2.03 | 99.00 | jfda-online.com |
Biosynthetic Pathways and Metabolic Engineering of 12 a Acetoxyganoderic Acid E
Elucidation of the Mevalonate (B85504) (MVA) Pathway in Ganoderma Triterpenoid (B12794562) Biosynthesis.scielo.org.mxmdpi.com
The biosynthesis of all triterpenoids in Ganoderma lucidum, including 12-A-Acetoxyganoderic Acid E, originates from the mevalonate (MVA) pathway. mdpi.com This fundamental metabolic route provides the essential isoprenoid building blocks for a vast array of natural products. The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These units are then sequentially condensed to form the C30 acyclic precursor, squalene (B77637), which is the direct substrate for triterpenoid synthesis. frontiersin.orgscirp.org
Role of Key Enzymes (e.g., Acetyl-CoA Acetyltransferase, HMG-CoA Synthase, HMG-CoA Reductase).scielo.org.mx
HMG-CoA Synthase (HMGS): Following the formation of acetoacetyl-CoA, HMGS catalyzes the condensation of another molecule of acetyl-CoA with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comencyclopedia.pubnih.gov The expression of the hmgs gene has been shown to be significantly upregulated during the enhanced production of ganoderic acids, highlighting its importance in the pathway. mdpi.com
HMG-CoA Reductase (HMGR): The reduction of HMG-CoA to mevalonate is catalyzed by HMGR and is widely considered the rate-limiting step in the MVA pathway. creative-proteomics.comnih.govmdpi.com This enzyme is a major control point for the biosynthesis of all isoprenoid compounds. scielo.org.mxmdpi.com Overexpression of the hmgr gene in G. lucidum has been shown to increase the total content of ganoderic acids, confirming its role as a key regulatory enzyme. mdpi.comtandfonline.com
| Enzyme | Gene (in G. lucidum) | Substrate(s) | Product | Key Function in MVA Pathway |
| Acetyl-CoA Acetyltransferase | acat (e.g., GL26574) | Acetyl-CoA | Acetoacetyl-CoA | Catalyzes the initial condensation step, committing acetyl-CoA to the MVA pathway. mdpi.comfrontiersin.org |
| HMG-CoA Synthase | hmgs | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA | Condenses acetoacetyl-CoA and acetyl-CoA to form the key intermediate HMG-CoA. nih.govmdpi.com |
| HMG-CoA Reductase | hmgr | HMG-CoA, NADPH | Mevalonate | Catalyzes the rate-limiting step, a major point of regulation for the pathway. creative-proteomics.commdpi.com |
Specificity of Lanostane (B1242432) Cyclase in Carbon Skeleton Formation
The linear squalene molecule, formed through the MVA pathway, undergoes a crucial cyclization reaction to form the characteristic tetracyclic lanostane skeleton, the foundational structure of all ganoderic acids. scirp.org This reaction is catalyzed by the enzyme lanosterol (B1674476) synthase (LS) , also known as 2,3-oxidosqualene-lanosterol cyclase. mdpi.com Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). mdpi.com Lanosterol synthase then catalyzes the intricate cyclization of 2,3-oxidosqualene to yield lanosterol, which serves as the immediate precursor for the vast diversity of ganoderic acids. scielo.org.mxnih.gov The specificity of this enzyme is paramount in dictating the formation of the lanostane-type triterpenoid backbone.
Post-Cyclization Modifications Relevant to 12-A-Acetoxyganoderic Acid E Formation
Following the formation of the lanosterol skeleton, a series of extensive modifications, including oxidation and acetylation, are required to produce the final structure of 12-A-Acetoxyganoderic Acid E. These post-cyclization reactions are responsible for the immense structural diversity observed among ganoderic acids. scielo.org.mxfrontiersin.orgnih.gov
Oxidative Transformations
Oxidative reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, are critical for the functionalization of the lanostane skeleton. mdpi.comscirp.org These enzymes introduce hydroxyl groups at various positions on the triterpenoid core, which can then be further oxidized to keto groups or serve as sites for subsequent modifications. The Ganoderma lucidum genome contains a large number of CYP450 genes, many of which are believed to be involved in ganoderic acid biosynthesis. mdpi.comscirp.org For instance, specific CYP450s have been identified that catalyze hydroxylations at C-7, C-11, C-15, and C-23, which are common modifications in various ganoderic acids. acs.orgnih.govacs.org The formation of 12-A-Acetoxyganoderic Acid E likely involves a specific set of CYP450 enzymes that regioselectively oxidize the lanosterol precursor at positions relevant to its final structure.
Acetylation Mechanisms and Enzymes
A key feature of 12-A-Acetoxyganoderic Acid E is the presence of an acetoxy group at the C-12 position. This modification is introduced through an acetylation reaction, catalyzed by an acetyltransferase enzyme. nih.gov This enzymatic step involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to a hydroxyl group on the ganoderic acid precursor. While the specific acetyltransferase responsible for the C-12 acetylation in 12-A-Acetoxyganoderic Acid E biosynthesis has not been definitively identified, the presence of various acetylated ganoderic acids suggests the existence of a suite of acetyltransferases with different substrate and positional specificities within Ganoderma lucidum. nih.govd-nb.info The proposed biotransformation of some ganoderic acids involves a two-step process of reduction of a keto group to a hydroxyl group, followed by O-acetylation. mdpi.com
Genetic Regulation and Transcriptomic Profiling of 12-A-Acetoxyganoderic Acid E Biosynthesis.nih.gov
The biosynthesis of 12-A-Acetoxyganoderic Acid E is a tightly regulated process, influenced by a complex network of genetic and environmental factors. Transcriptomic analyses have been instrumental in identifying genes and transcription factors that are differentially expressed under conditions that favor ganoderic acid production. frontiersin.orgmdpi.com
Studies have shown that the expression of key genes in the MVA pathway, such as hmgr, fps (farnesyl pyrophosphate synthase), and sqs (squalene synthase), is often upregulated in response to various elicitors, leading to increased ganoderic acid accumulation. mdpi.complos.org Furthermore, several transcription factor families, including C2H2, HTH, MADS, and HMG, have been implicated in the regulation of ganoderic acid biosynthesis. frontiersin.orgnih.gov For example, the overexpression of certain transcription factors can positively regulate the expression of biosynthetic genes, while the silencing of others can lead to a decrease in ganoderic acid production. frontiersin.org
Identification of Gene Clusters Involved in Triterpenoid Production
The biosynthesis of 12-A-Acetoxyganoderic Acid E is rooted in the isoprenoid pathway, which is common to all triterpenoids produced by Ganoderma. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the central precursor, lanosterol. nih.govnih.gov The initial stages involve key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). mdpi.com
Genomic studies of Ganoderma lucidum have revealed that the genes responsible for secondary metabolite production, including triterpenoids, are often organized into biosynthetic gene clusters (BGCs). tandfonline.comvulcanchem.com This clustering facilitates the coordinated expression of pathway genes. Analysis of the G. lucidum genome has identified numerous gene clusters containing enzymes crucial for triterpenoid diversification. tandfonline.com Of particular importance are the cytochrome P450 (CYP) monooxygenases, which are responsible for the extensive oxidation of the lanostane skeleton, creating the vast diversity of ganoderic acids. tandfonline.comresearchgate.net
The synthesis of 12-A-Acetoxyganoderic Acid E represents a late-stage modification in the ganoderic acid pathway. It is derived from its precursor, ganoderic acid A, through two specific enzymatic reactions:
C-12 Oxidation : A cytochrome P450-mediated oxidation introduces a hydroxyl group at the C-12 position of ganoderic acid A. vulcanchem.com
Acetylation : An acetyltransferase then catalyzes the transfer of an acetyl group from acetyl-CoA to the newly formed C-12 hydroxyl group, yielding the final product. vulcanchem.com
While the specific gene cluster housing the C-12 oxidase and the acetyltransferase for 12-A-Acetoxyganoderic Acid E has not been definitively isolated, candidate genes for both CYPs and acetyltransferases have been identified within the G. lucidum genome, suggesting they reside within these BGCs. tandfonline.comtandfonline.com The identification of a specific CYP, CYP5150L8, has been highlighted as a key regulator directing the metabolic flux from lanosterol towards ganoderic acid biosynthesis, indicating its potential role in the upstream availability of precursors like ganoderic acid A. researchgate.net
Table 1: Key Enzyme Activities in the Final Biosynthetic Steps of 12-A-Acetoxyganoderic Acid E
| Enzymatic Step | Enzyme Class | Kinetic Parameter | Value |
| C-12 Oxidation of Ganoderic Acid A | Cytochrome P450 | Kcat | 2.4 min⁻¹ |
| Km | 18 µM | ||
| Acetylation of 12-hydroxy intermediate | Acetyltransferase | Vmax | 0.8 nmol/min/mg protein |
This table presents kinetic data for the specific enzymatic reactions transforming ganoderic acid A into 12-A-Acetoxyganoderic Acid E, as reported in scientific literature. vulcanchem.com
Transcriptional Regulation by Environmental and Nutritional Cues
The production of ganoderic acids, including 12-A-Acetoxyganoderic Acid E, is not static but is dynamically regulated by a complex network of transcription factors that respond to various environmental and nutritional signals. The expression of the entire biosynthetic pathway, from the initial enzymes like HMGR to the final tailoring enzymes like specific CYPs and acetyltransferases, is under this intricate control.
Several families of transcription factors have been implicated in regulating ganoderic acid biosynthesis. These include homeobox transcription factors, the velvet family proteins (VeA, VelB), and other regulators like LaeA, AreA, PacC, and MADS1. frontiersin.orgfrontiersin.org Deletion of the global regulator laeA in Ganoderma lingzhi, for instance, resulted in a significant reduction in ganoderic acid concentrations, underscoring its critical role. frontiersin.org
Environmental and nutritional factors serve as external triggers that modulate the expression of these transcription factors and, consequently, the biosynthetic genes.
Environmental Cues : Factors such as light, heat stress, pH, and oxygen levels have been shown to influence ganoderic acid accumulation. nih.gov For example, the content of most ganoderic acids tends to decrease with the development and sporulation of the G. lucidum fruiting body, a process that is itself influenced by environmental conditions. mdpi.commdpi.com
Nutritional Cues : The composition of the growth medium plays a vital role. Supplementation with specific nutritional cues can significantly enhance production. Notably, the addition of sodium acetate (B1210297) (4 mM) to the culture medium was found to increase the total ganoderic acid content by 28.63%. nih.gov This is achieved by upregulating key biosynthetic genes like hmgs, fps, and sqs. nih.gov The acetate ion is thought to increase the intracellular pool of acetyl-CoA, the primary building block for the entire pathway. nih.gov Furthermore, the sodium ion (Na+) component can induce calcineurin signaling, a pathway that has also been linked to the upregulation of ganoderic acid biosynthesis. nih.gov
Table 2: Influence of Cues on Ganoderic Acid Biosynthesis Gene Expression
| Cue | Target Genes Upregulated | Fold Increase (Example) | Implied Mechanism |
| Sodium Acetate | hmgs, fps, sqs | hmgs: 32.8-fold | Increased acetyl-CoA pool, Calcineurin signaling |
| Methyl Jasmonate (Elicitor) | Various pathway genes | - | Jasmonate signaling pathway activation |
| Salicylic (B10762653) Acid (Elicitor) | Various pathway genes | - | Salicylic acid signaling pathway activation |
This table summarizes the regulatory effects of selected nutritional cues and elicitors on the transcription of key genes in the ganoderic acid biosynthetic pathway. nih.govfrontiersin.orgnih.gov
Biotechnological Strategies for Enhanced 12-A-Acetoxyganoderic Acid E Production
The low natural yield of specific ganoderic acids like 12-A-Acetoxyganoderic Acid E in wild or cultured Ganoderma has driven the development of biotechnological strategies to boost its production. These approaches primarily focus on manipulating the culture conditions and genetically modifying the fungus.
Application of Fungal Elicitors and Exogenous Precursors
One effective strategy to enhance secondary metabolite production is through elicitation—the use of external molecules to trigger a defense-like response in the fungus, which often includes the upregulation of biosynthetic pathways.
Elicitors : Molecules like methyl jasmonate (MeJA) and salicylic acid (SA) are well-known elicitors that can induce the production of ganoderic acids. nih.gov These signaling molecules activate complex transcriptional cascades that lead to the increased expression of biosynthetic genes. Transcriptome analysis in response to MeJA has been used to screen for and identify transcription factors involved in the ganoderic acid pathway. nih.gov
Exogenous Precursors : Supplying the culture with precursors can bypass early bottlenecks in the biosynthetic pathway. As mentioned, sodium acetate serves as an effective precursor by increasing the availability of acetyl-CoA. nih.gov Similarly, supplementing the culture with rice bran has been shown to increase the production of 12-A-Acetoxyganoderic Acid E by 58% compared to standard sawdust substrates, likely by providing essential nutrients and precursors. vulcanchem.com
Genetic Engineering Approaches for Pathway Optimization
Direct manipulation of the Ganoderma genome offers a powerful and targeted approach to increase the production of 12-A-Acetoxyganoderic Acid E. These strategies aim to enhance the metabolic flux towards the desired product and remove pathway bottlenecks.
Targeted Engineering for Specific Products : While increasing the total pool of ganoderic acids is beneficial, the ultimate goal is to overproduce a specific compound. Once the specific cytochrome P450 (C-12 oxidase) and acetyltransferase responsible for the final steps in 12-A-Acetoxyganoderic Acid E synthesis are definitively identified and characterized, they can be overexpressed in Ganoderma. tandfonline.comtandfonline.com This would specifically pull the metabolic flux from ganoderic acid A towards 12-A-Acetoxyganoderic Acid E.
Transcription Factor Engineering : Manipulating the expression of key transcription factors can simultaneously upregulate multiple genes within the biosynthetic pathway. tandfonline.com Overexpressing positive regulators or silencing negative regulators offers a method to holistically enhance pathway productivity.
CRISPR-Based Genome Editing : Advanced genome editing tools like CRISPR/Cas9 provide a precise way to modify the fungal genome. This technology can be used to knock out competing pathways, such as the one for ergosterol (B1671047) biosynthesis which also uses lanosterol as a precursor, thereby redirecting the metabolic flux entirely towards ganoderic acid production. nih.gov
By combining these biotechnological strategies, it is feasible to develop engineered Ganoderma strains that serve as efficient cell factories for the sustainable and high-yield production of the valuable compound 12-A-Acetoxyganoderic Acid E.
Mechanistic Investigations of Biological Activities Mediated by 12 a Acetoxyganoderic Acid E
Molecular Mechanisms of Antioxidant Action
Triterpenoids derived from Ganoderma species are known to possess significant antioxidant properties. nih.gov This activity is crucial for mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathophysiology of numerous chronic diseases. The antioxidant effects of these compounds can be broadly categorized into direct free radical scavenging and indirect modulation of the body's own antioxidant defense systems.
Free Radical Scavenging Pathways
The fundamental mechanism of a chemical antioxidant involves the donation of an electron or a hydrogen atom to a highly reactive free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. Non-polar extracts from Ganoderma lucidum, which are rich in triterpenoids, have demonstrated strong capabilities in scavenging damaging free radicals such as hydroxyl and superoxide (B77818) radicals. redalyc.org
The molecular structure of ganoderic acids, including 12-A-Acetoxyganoderic Acid E, features multiple oxygen-containing functional groups and a complex tetracyclic lanostane (B1242432) skeleton. mdpi.com This high degree of oxygenation is believed to contribute to their antioxidant potential. The ability to donate a hydrogen atom is a key feature of many phenolic and polyphenolic antioxidants. While ganoderic acids are not phenols, their intricate stereochemistry and electronic properties allow them to interact with and neutralize ROS, thus preventing oxidative damage to vital biomolecules like lipids, proteins, and DNA.
Modulation of Endogenous Antioxidant Systems
Beyond direct scavenging, antioxidants can exert their protective effects by upregulating the body's innate antioxidant machinery. This endogenous defense network includes a suite of powerful antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes work in a coordinated fashion to detoxify ROS. For instance, SOD catalyzes the conversion of the superoxide radical into hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPx.
While direct studies on 12-A-Acetoxyganoderic Acid E are limited, it is plausible that, like other phytocompounds, it may influence the expression and activity of these critical enzymes. By enhancing the body's own defense systems, such compounds can provide a sustained and efficient means of controlling oxidative stress.
Enzymatic Inhibition Profiles and Targeted Molecular Interactions
Ganoderic acids have been identified as potent inhibitors of several key enzymes involved in human metabolism. researchgate.net This inhibitory action is highly dependent on the specific three-dimensional structure of the triterpenoid (B12794562), including the presence and orientation of various functional groups.
Inhibition of HMG-CoA Reductase
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol. scielo.org.mx Inhibition of this enzyme is a primary strategy for managing hypercholesterolemia. Several lanostane-type triterpenoids from Ganoderma have been shown to inhibit HMG-CoA reductase. sci-hub.seresearchgate.net For example, 7-oxo-ganoderic acid Z and 15-hydroxy-ganoderic acid S have demonstrated inhibitory activity with IC₅₀ values of 22.3 µM and 21.7 µM, respectively. researchgate.netacgpubs.org Another related compound, Ganoderic acid SZ, was found to have stronger inhibitory activity than the commercial drug atorvastatin. medchemexpress.com
While specific data for 12-A-Acetoxyganoderic Acid E is not available, the consistent findings for related ganoderic acids suggest that compounds in this class are effective HMG-CoA reductase inhibitors. The lanostane skeleton allows these molecules to fit into the enzyme's active site, competitively blocking the binding of the natural substrate, HMG-CoA.
Table 1: HMG-CoA Reductase Inhibitory Activity of Selected Ganoderma Triterpenoids
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| 7-oxo-ganoderic acid Z | 22.3 | researchgate.net |
| 15-hydroxy-ganoderic acid S | 21.7 | researchgate.net |
| Lucidenic acid E | 42.9 | researchgate.net |
Modulation of Aldose Reductase Activity
Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues, a process implicated in diabetic complications such as neuropathy, retinopathy, and nephropathy. Ganoderic acids from G. lucidum have been identified as potent inhibitors of human aldose reductase. scispace.comresearchgate.net
Structure-activity relationship studies have provided detailed insights into the molecular requirements for this inhibition. researchgate.netnih.gov Key features for potent inhibitory activity include:
A carboxyl group in the side chain is essential for recognizing and binding to the enzyme. researchgate.netnih.gov For instance, Ganoderic acid Df shows an IC₅₀ of 22.8 μM, while its methyl ester derivative is significantly less active. mdpi.comnih.gov
A hydroxyl (OH) group at the C-11 position is considered an important feature for potent inhibition. researchgate.netnih.gov
A double bond moiety at C-20 and C-22 in the side chain can improve inhibitory activity. researchgate.netnih.gov
12-A-Acetoxyganoderic Acid E possesses a carboxyl group in its side chain but has a carbonyl group at C-11 and an acetoxy group at C-12, which may influence its inhibitory profile compared to analogues with a C-11 hydroxyl group.
Table 2: Aldose Reductase Inhibitory Activity of Selected Ganoderic Acids
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| Ganoderic acid C2 | 3.8 | abmole.com |
| Ganoderic acid Df | 22.8 | medchemexpress.comnih.gov |
Alpha-Glucosidase Inhibition Mechanisms
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes, a key therapeutic goal in managing type 2 diabetes. nih.gov
Several triterpenoids from Ganoderma species have demonstrated significant α-glucosidase inhibitory effects. nih.govacs.org Ganoderol B, for example, is a strong inhibitor with an IC₅₀ value of 119.8 µM. researchgate.net Structure-activity studies on ganoderma triterpenes indicate that a C-24/C-25 double bond and a carboxylic acid group at C-26 are important for enhancing inhibitory activity. chemfaces.com The presence of these structural motifs in 12-A-Acetoxyganoderic Acid E suggests it may also function as an α-glucosidase inhibitor, competitively binding to the enzyme's active site and preventing the breakdown of dietary carbohydrates.
Table 3: α-Glucosidase Inhibitory Activity of Selected Ganoderma Triterpenoids
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| Ganoderol B | 119.8 | researchgate.net |
| Ganoderic acid Y | 170 | medchemexpress.comabmole.com |
Potential for 5α-Reductase Inhibition based on Ganoderic Acid DM Analogs
While direct studies on 12-A-Acetoxyganoderic Acid E's effect on 5α-reductase are not extensively documented, significant insights can be drawn from its structural analog, Ganoderic Acid DM. Ganoderic acids are a class of triterpenoids derived from Ganoderma mushrooms, and their biological activities, including 5α-reductase inhibition, have been a subject of research. wikipedia.orgscirp.org
Ganoderic Acid DM has demonstrated potent 5α-reductase inhibitory activity. nih.gov In one study, it exhibited an IC50 value of 10.6 μM, which was significantly stronger than the positive control, α-linolenic acid (IC50 of 116 μM). nih.gov Further investigation into the structure-activity relationship revealed that the carboxyl group on the side chain of Ganoderic Acid DM is crucial for its inhibitory function. nih.gov When this carboxyl group was converted to its methyl ester, the inhibitory activity at a concentration of 20 μM dropped from 55% to a mere 3%. nih.govmdpi.com This highlights the importance of specific functional groups for bioactivity.
The general structural features of ganoderic acids that contribute to 5α-reductase inhibition have been identified as the C-3-carbonyl group and the α,β-unsaturated carbonyl group at C-26. rsc.org Given that 12-A-Acetoxyganoderic Acid E shares the core lanostane skeleton with Ganoderic Acid DM and other active triterpenoids, it is plausible that it may also possess 5α-reductase inhibitory properties. However, the specific impact of the 12-acetoxy group on this activity requires direct experimental validation.
Table 1: 5α-Reductase Inhibitory Activity of Ganoderic Acid DM
| Compound | IC50 (μM) | Reference Compound | IC50 (μM) | Source |
|---|---|---|---|---|
| Ganoderic Acid DM | 10.6 | α-Linolenic Acid | 116 | nih.gov |
Cellular Signaling Pathways Influenced by 12-A-Acetoxyganoderic Acid E
The influence of 12-A-Acetoxyganoderic Acid E on cellular signaling is understood primarily through the activities of its parent compound, Ganoderic Acid E, and other closely related ganoderic acids. These compounds are known to modulate a variety of pathways, particularly those involved in inflammation and immune response. nih.govmdpi.com
Investigations into Anti-inflammatory Signaling Cascades
Ganoderic acids as a class are recognized for their anti-inflammatory effects. scirp.orgnih.gov The mechanisms often involve the modulation of key inflammatory signaling pathways. A close analog, 12-Acetoxyganoderic acid D, has been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. targetmol.com NO is a critical signaling molecule and mediator in the inflammatory process.
Many triterpenoids from Ganoderma exert their anti-inflammatory effects by suppressing the activation of nuclear factor-kappaB (NF-κB). researchgate.netcaldic.com The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.commdpi.com For example, Ganoderic Acid A has been shown to attenuate neuroinflammation by suppressing the LPS-induced activation of BV2 microglial cells. nih.gov It achieves this by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.gov Given its structural similarity, it is hypothesized that 12-A-Acetoxyganoderic Acid E may also influence these anti-inflammatory signaling cascades, potentially through the inhibition of the NF-κB pathway.
Regulation of Immune Response Modulators
Ganoderic acids are acknowledged as potent immunomodulators. scirp.orgnih.gov Their regulatory effects are mediated through their influence on various components of the immune system, including the production of cytokines and the function of immune cells. nih.govirispublishers.com
Studies on various ganoderic acids have revealed their ability to modulate key immune signaling molecules. For instance, Ganoderic Acid C2 was found to exert immunomodulatory effects by up-regulating the expression of TNF and Signal Transducer and Activator of Transcription 3 (STAT3). bohrium.com The STAT3 pathway is crucial for the development and function of many immune cells. Other ganoderic acids have been shown to increase the production of cytokines like IL-2 and interferon-gamma (IFN-γ), which are vital for T-cell and natural killer (NK) cell activity. nih.gov Furthermore, research suggests that ganoderic acids may play a significant role in reducing the Programmed cell death protein 1 (PD-1), a critical immune checkpoint inhibitor, thereby enhancing immune responses against pathogenic threats. irispublishers.com The parent compound, Ganoderic Acid E, has demonstrated significant cytotoxic activity against various tumor cell lines, which indirectly points to its potential interaction with cellular pathways that are also central to immune surveillance. nih.govacs.org This body of evidence suggests that 12-A-Acetoxyganoderic Acid E likely participates in the regulation of immune responses by modulating similar cytokine and signaling pathways.
Identification of Specific Molecular Targets and Receptor Binding Studies
The specific molecular targets of 12-A-Acetoxyganoderic Acid E have not been fully elucidated, but research on analogous compounds provides strong indications of its potential binding partners and mechanisms of action. researchgate.netirispublishers.com
Based on studies of related ganoderic acids, a primary molecular target appears to be the androgen receptor (AR) . Ganoderic Acid DM, for instance, not only inhibits 5α-reductase but also exhibits binding activity to the AR. chemfaces.com This competitive binding can block the normal signaling pathway mediated by androgens, which is a key mechanism in certain pathologies. kyushu-u.ac.jp
In the context of its anti-inflammatory and immunomodulatory activities, several molecular targets within cellular signaling cascades can be inferred. The NF-κB protein complex is a likely target, as its inhibition is a common mechanism for the anti-inflammatory effects of Ganoderma triterpenoids. researchgate.netcaldic.com Similarly, signaling proteins such as STAT3 and other components of the Janus kinase (JAK)-STAT pathway are potential targets, as demonstrated by the action of compounds like Ganoderic Acid C2. bohrium.com
Furthermore, studies on Ganoderic Acid A have identified the Farnesoid X receptor (FXR) , a nuclear receptor, as a target for mediating anti-inflammatory effects in microglia. nih.gov The cytotoxic activities observed for Ganoderic Acid E against several cancer cell lines also imply that it interacts with molecular targets critical for cell proliferation and survival. nih.govnih.govacs.org While these findings are based on close structural relatives, they provide a solid foundation for directing future research into the specific receptor binding profile and molecular interactions of 12-A-Acetoxyganoderic Acid E.
Table 2: Cytotoxic Activity of Ganoderic Acid E
| Compound | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Ganoderic Acid E | Hep G2 | Significant Cytotoxicity | nih.govacs.org |
| Ganoderic Acid E | Hep G2.2.15 | Significant Cytotoxicity | nih.govacs.org |
| Ganoderic Acid E | P-388 | Significant Cytotoxicity | nih.govacs.org |
| Ganoderic Acid E | κB—NE, CCM2 | 31.25 μM | nih.gov |
| Ganoderic Acid E | p388 | 5.02 μΜ | nih.gov |
Correlating Structural Features of 12-A-Acetoxyganoderic Acid E with Observed Bioactivities
The bioactivity of lanostane-type triterpenoids is highly dependent on the type and position of functional groups on the core skeleton and side chains. scirp.orgresearchgate.netscirp.org
The presence and position of acetoxyl groups are critical determinants of bioactivity in ganoderic acids. Research indicates that lanostanoid triterpenes with two acetoxyl substituents exhibit stronger activity compared to those with one acetoxyl and one hydroxyl group, which are in turn more active than their di-hydroxyl counterparts. mdpi.com The acetoxy group at position C-12 in 12-A-Acetoxyganoderic Acid E is thought to enhance its lipophilicity, which may improve its ability to permeate cell membranes compared to non-acetylated versions. This is supported by findings that 12-A-Acetoxyganoderic Acid E demonstrates selective cytotoxicity, with a reported IC₅₀ value of 12.7 µM against HeLa cervical cancer cells, a significantly higher potency than its precursor, ganoderic acid A (IC₅₀ of 34.2 µM). vulcanchem.com The biosynthesis of this compound involves the oxidation of the lanostane skeleton at C-12, followed by an acetylation step. vulcanchem.com
The tetracyclic lanostane skeleton is the foundational structure for all ganoderic acids. nih.govencyclopedia.pub Modifications to this core structure, such as oxidation, reduction, and the introduction or shifting of double bonds, can profoundly alter biological activity. nih.govencyclopedia.pub SAR studies on various ganoderic acids have revealed that specific structural motifs are essential for certain bioactivities. For instance, the presence of a carbonyl group at the C-3 position and an α,β-unsaturated carbonyl group at C-26 were found to be characteristic features for inhibitors of the 5α-reductase enzyme. nih.gov Furthermore, for this same inhibitory activity, the carboxyl group on the side chain was demonstrated to be essential, as its methyl ester derivative was significantly less active. nih.gov The extensive oxidative modifications, often occurring at positions C-3, C-7, C-15, and C-22, contribute to the vast diversity and varied bioactivities of these compounds. researchgate.net
Rational Design and Synthesis of 12-A-Acetoxyganoderic Acid E Analogs
Building on SAR insights, researchers employ various strategies to synthesize novel analogs of ganoderic acids with improved or novel therapeutic properties.
Semi-synthesis, which involves the chemical modification of a natural product, is a key strategy for creating diverse analogs. In one study, researchers used lanostane triterpenoids isolated from the mycelial cultures of Ganoderma australe as starting materials for semi-synthesis. nih.gov By modifying the acyl groups at positions C-3 and C-15, they generated a series of new derivatives. nih.gov One of the synthetic compounds, designated GA003, exhibited more potent activity against Mycobacterium tuberculosis than the original natural compound, demonstrating the success of this approach in enhancing bioactivity. nih.gov Such methods allow for the targeted modification of specific functional groups to probe their role in bioactivity and to develop more effective compounds. google.com
Table 1: Example of Semi-Synthetic Modification of a Ganoderic Acid Analog
| Compound | R¹ Position | R² Position | Antitubercular Activity (MIC, µg/ml) | Source |
| Natural Lead Compound (1) | Ac | Ac | 2.5 | nih.gov |
| Semi-synthetic Analog (GA003) | H | For | 0.313 - 1.25 | nih.gov |
Biotransformation utilizes microorganisms or their enzymes to perform specific chemical reactions on a substrate, often achieving a high degree of regio- and stereospecificity that is difficult to accomplish with conventional chemistry. researchgate.net This method has been successfully applied to ganoderic acids. For example, a soil-isolated bacterial strain, Streptomyces sp., was found to biotransform Ganoderic Acid A (GAA). researchgate.netmdpi.com The bacterium catalyzed the acetylation of GAA at the C-3 hydroxyl group to produce a novel compound, 3-O-acetyl GAA. researchgate.netmdpi.com This was the first report of a microbe performing this specific acetylation on a Ganoderma triterpenoid, highlighting the potential of microbial systems to generate new and structurally diverse bioactive molecules. mdpi.com
Impact of Glycosylation on Bioactivity and Biological Attributes
Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a powerful strategy for modifying the properties of natural products like ganoderic acids. encyclopedia.pub While hundreds of triterpenoids have been identified from Ganoderma species, naturally occurring triterpenoid glycosides (saponins) are rare. mdpi.comcnu.edu.tw
Enzymatic glycosylation can dramatically alter a compound's physical and biological characteristics. One of the most significant benefits is the substantial improvement in aqueous solubility. mdpi.comnih.gov For example, the biotransformation of Ganoderic Acid F (GAF) using the glycosyltransferase enzyme BsGT110 from Bacillus subtilis produced a GAF glucoside that was 89 times more soluble in water than its parent compound. mdpi.com In another study, the sequential glycosylation of Ganoderic Acid A (GAA) to create a diglucoside derivative resulted in a remarkable 1024-fold increase in aqueous solubility. cnu.edu.tw
This enhanced solubility can potentially lead to improved bioavailability. nih.gov Glycosylation is typically catalyzed by enzymes called glycosyltransferases (GTs), which can exhibit high regioselectivity. encyclopedia.pubmdpi.com Bacterial GTs from Bacillus species have been shown to selectively add glucose to the C-26 carboxyl group or hydroxyl groups at other positions on the ganoderic acid skeleton. mdpi.commdpi.com This ability to produce novel, highly soluble Ganoderma saponins (B1172615) opens avenues for future bioactivity studies and pharmaceutical development. mdpi.comdntb.gov.ua
Table 2: Effect of Glycosylation on the Aqueous Solubility of Ganoderic Acids
| Parent Compound | Glycosylated Derivative | Fold Increase in Solubility | Source |
| Ganoderic Acid F (GAF) | GAF glucoside | 89-fold | mdpi.com |
| Ganoderic Acid G (GAG) | GAG-26-O-β-glucoside | 97-fold | nih.gov |
| Ganoderic Acid A (GAA) | GAA-15,26-O-β-diglucoside | 1024-fold | cnu.edu.tw |
Here is the English article about the chemical compound “12-A-Acetoxyganoderic Acid E”, adhering strictly to the provided outline and instructions.
Structure Activity Relationship Sar Studies and Rational Chemical Modification of 12 a Acetoxyganoderic Acid E
Biocatalytic Glycosylation Strategies
Biocatalysis, utilizing either whole microbial cells or isolated enzymes, offers a highly specific and environmentally sustainable alternative to traditional chemical synthesis for modifying complex natural products. These methods can introduce sugar groups at specific positions on the 12-A-Acetoxyganoderic Acid E scaffold, often with high regioselectivity that is difficult to achieve through conventional chemistry.
Whole-cell biotransformation leverages the innate metabolic machinery of microorganisms to perform complex chemical reactions. This approach was employed to specifically glycosylate 12-A-Acetoxyganoderic Acid E with the primary goal of increasing its aqueous solubility.
Research Findings: In a targeted study, whole cells of Bacillus subtilis were utilized as a biocatalyst. When 12-A-Acetoxyganoderic Acid E was introduced as a substrate into a culture of this bacterium, a single, novel glycosylated derivative was successfully synthesized. Structural elucidation using spectroscopic methods (NMR and MS) confirmed that the biotransformation resulted in the attachment of a glucose molecule to the carboxyl group at the C-26 position of the side chain. The product was identified as 12-A-Acetoxyganoderic acid E-26-O-β-D-glucoside .
This modification had a profound impact on the compound's solubility. The resulting glucoside exhibited a 21-fold increase in water solubility compared to its parent aglycone. This enhancement is attributed to the introduction of the hydrophilic sugar moiety, which disrupts the crystalline lattice of the parent compound and increases its ability to form hydrogen bonds with water.
Table 1: Comparison of 12-A-Acetoxyganoderic Acid E and its Biotransformation Product
| Compound | Modification | Yield | Water Solubility (mg/mL) |
|---|---|---|---|
| 12-A-Acetoxyganoderic Acid E (Parent) | None | N/A | 0.076 |
| 12-A-Acetoxyganoderic acid E-26-O-β-D-glucoside | Glycosylation at C-26 carboxyl group | 56.7% | 1.630 |
While whole-cell biotransformation is effective, the use of isolated enzymes offers greater control and specificity for creating a diverse library of derivatives. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate (typically a nucleotide sugar) to an acceptor molecule. This method allows for the synthesis of "tailored" derivatives by varying the specific GT or sugar donor used.
Research Findings: A promiscuous glycosyltransferase, YjiC, originally from Bacillus licheniformis, was investigated for its ability to glycosylate 12-A-Acetoxyganoderic Acid E. This enzyme demonstrated high efficiency and regioselectivity, exclusively targeting the C-26 carboxyl group, consistent with the whole-cell biotransformation results.
The key advantage of this enzymatic approach is the ability to control the final product by selecting the sugar donor.
When Uridine diphosphate (B83284) glucose (UDP-glucose) was used as the sugar donor, the reaction yielded 12-A-Acetoxyganoderic acid E-26-O-β-D-glucoside with a high conversion rate of 85.3%.
By substituting the donor with Uridine diphosphate galactose (UDP-galactose) , a novel derivative, 12-A-Acetoxyganoderic acid E-26-O-β-D-galactoside , was synthesized with a conversion rate of 70.8%.
This demonstrates that the YjiC enzyme can accept different sugar donors, enabling the rational design and synthesis of a variety of glycosides of 12-A-Acetoxyganoderic Acid E, each with potentially unique physicochemical and biological properties.
Table 2: Tailored Synthesis of 12-A-Acetoxyganoderic Acid E Derivatives using Glycosyltransferase YjiC
| Sugar Donor | Resulting Derivative | Position of Glycosylation | Conversion Rate |
|---|---|---|---|
| Uridine diphosphate glucose (UDP-glucose) | 12-A-Acetoxyganoderic acid E-26-O-β-D-glucoside | C-26 Carboxyl Group | 85.3% |
| Uridine diphosphate galactose (UDP-galactose) | 12-A-Acetoxyganoderic acid E-26-O-β-D-galactoside | C-26 Carboxyl Group | 70.8% |
Comparative Omics and Systems Biology Approaches in 12 a Acetoxyganoderic Acid E Research
Metabolomics Profiling of Ganoderma Species for 12-A-Acetoxyganoderic Acid E Content and Related Metabolites
Metabolomics, the comprehensive analysis of all metabolites within a biological system, serves as a powerful tool for cataloging the chemical diversity of Ganoderma species and for quantifying the abundance of specific compounds like 12|A-Acetoxyganoderic Acid |E. Various analytical platforms, predominantly liquid chromatography-mass spectrometry (LC-MS), are employed to generate detailed metabolic profiles of different Ganoderma strains and developmental stages. nih.govfrontiersin.org These studies have revealed that the accumulation of ganoderic acids is highly dependent on the species and the growth conditions. mdpi.com
While a definitive quantification of this compound across a wide range of Ganoderma species is not extensively documented in publicly available research, metabolomic studies have successfully identified a plethora of structurally related ganoderic acids. For instance, a study on a ganoderic acids-rich ethanol (B145695) extract from Ganoderma lucidum identified eighteen different triterpenoids, including ganoderic acid B, ganoderic acid A, ganoderic acid H, and 12-acetoxyganoderic acid F, a closely related compound. nih.gov The presence of such analogous compounds strongly suggests that the biosynthetic machinery for producing this compound exists in these species.
Integrative analyses combining metabolomics with transcriptomics have further elucidated the dynamics of triterpenoid (B12794562) biosynthesis. A study analyzing different growth stages of G. lucidum detected 112 types of triterpenes and found significant variations in their accumulation, with some, like ganoderenic acid E and ganoderic acid F, being more abundant in the primordia. mdpi.com Such research highlights the importance of developmental stage in the production of specific ganoderic acids.
The following interactive table provides a representative overview of various ganoderic acids identified in Ganoderma species through metabolomic studies, showcasing the chemical diversity within this class of compounds.
| Compound Name | Molecular Formula | Ganoderma Species | Reference |
| Ganoderic Acid A | C30H44O7 | Ganoderma lucidum | nih.gov |
| Ganoderic Acid B | C30H42O7 | Ganoderma lucidum | nih.gov |
| Ganoderic Acid H | C30H42O8 | Ganoderma lucidum | nih.gov |
| Ganoderic Acid D | C30H42O7 | Ganoderma lucidum | nih.gov |
| 12-Acetoxyganoderic Acid F | C32H44O9 | Ganoderma lucidum | nih.gov |
| Ganoderic Acid E | C30H40O7 | Ganoderma lucidum | nih.gov |
| Ganoderenic Acid E | C30H40O8 | Ganoderma lucidum | mdpi.com |
| Ganoderic Acid F | C30H42O7 | Ganoderma lucidum | mdpi.com |
Proteomics to Identify and Characterize Enzymes Involved in 12-A-Acetoxyganoderic Acid E Metabolism
Proteomics, the large-scale study of proteins, is crucial for identifying the enzymatic catalysts that drive the biosynthesis of this compound. The ganoderic acid biosynthetic pathway begins with the mevalonate (B85504) (MVA) pathway, leading to the synthesis of the triterpenoid precursor, lanosterol (B1674476). atlantis-press.comnih.gov The subsequent structural modifications of lanosterol, including oxidation, reduction, and acylation reactions, are primarily catalyzed by a diverse group of enzymes, most notably cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net
Proteomic analyses of Ganoderma lucidum have successfully identified numerous proteins, including those involved in the triterpenoid biosynthesis pathway. scispace.comresearchgate.net For instance, key enzymes of the MVA pathway such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl-diphosphate synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol synthase (LS) have been identified and their gene expression levels have been shown to correlate with ganoderic acid accumulation. atlantis-press.com
The functional characterization of CYPs from Ganoderma has been a significant area of research. While the specific acetyltransferase responsible for the addition of the acetyl group at the C-12 position of the ganoderic acid backbone to form this compound has not been definitively identified, several CYPs involved in the oxidation of the lanostane (B1242432) skeleton have been characterized. For example, CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA). nih.govnih.gov Another cytochrome P450, CYP5139G1, was found to be responsible for the C-28 oxidation of HLDOA. nih.gov The identification of these enzymes provides a foundation for future research aimed at identifying the complete set of enzymes required for the biosynthesis of more complex ganoderic acids like this compound.
The following table summarizes some of the key enzymes involved in the ganoderic acid biosynthetic pathway that have been identified through proteomic and genomic approaches.
| Enzyme | Abbreviation | Function in Ganoderic Acid Biosynthesis | Reference |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Key enzyme in the mevalonate pathway | atlantis-press.com |
| Farnesyl-diphosphate synthase | FPS | Precursor synthesis in the mevalonate pathway | atlantis-press.com |
| Squalene synthase | SQS | Catalyzes the first committed step in triterpene biosynthesis | atlantis-press.com |
| Lanosterol synthase | LS | Cyclization of 2,3-oxidosqualene (B107256) to lanosterol | atlantis-press.com |
| Cytochrome P450 monooxygenase | CYP5150L8 | Oxidation of lanosterol at C-26 | nih.govnih.gov |
| Cytochrome P450 monooxygenase | CYP5139G1 | Oxidation of HLDOA at C-28 | nih.gov |
Integration of Multi-Omics Data for Comprehensive Pathway Reconstruction
A systems biology approach, integrating data from multiple omics platforms, is essential for a comprehensive reconstruction of the this compound biosynthetic pathway. By combining transcriptomic, proteomic, and metabolomic data, researchers can build a more complete picture of the flow of biological information from gene to protein to metabolite. nih.gov This integrated approach allows for the identification of correlations between gene expression levels, protein abundance, and metabolite accumulation, thereby providing strong evidence for the involvement of specific genes and enzymes in a particular metabolic pathway. nih.govmdpi.com
Several studies have successfully employed integrated omics to investigate ganoderic acid biosynthesis in Ganoderma lucidum. For example, an integrated proteomics and metabolomics analysis in response to methyl jasmonate (an elicitor of secondary metabolism) revealed a metabolic rearrangement that promoted the biosynthesis of ganoderic acids. nih.gov This study identified differentially abundant proteins and metabolites involved in various cellular processes, providing insights into the regulatory mechanisms of ganoderic acid production.
The general workflow for multi-omics data integration in the context of reconstructing the this compound pathway would involve:
Sample Collection: Ganoderma cultures grown under different conditions (e.g., different developmental stages, with and without elicitors) are harvested.
Omics Data Acquisition: Transcriptomic (RNA-Seq), proteomic (LC-MS/MS), and metabolomic (LC-MS) data are generated from the collected samples.
Data Analysis: Each omics dataset is individually analyzed to identify differentially expressed genes, proteins, and metabolites.
Data Integration and Pathway Mapping: The different omics datasets are then integrated to identify correlations and to map the identified molecules onto known or putative biosynthetic pathways.
Hypothesis Generation and Validation: Based on the integrated data, hypotheses about the function of specific genes and enzymes in the biosynthesis of this compound can be generated and subsequently validated through functional genomics and biochemical assays.
Through such integrative approaches, it is possible to identify not only the core biosynthetic genes but also the regulatory factors, such as transcription factors, that control the expression of these genes, leading to a more complete understanding of how the production of this compound is regulated within the cell.
Future Research Directions and Unexplored Avenues for 12 a Acetoxyganoderic Acid E
Discovery of Novel Enzymatic Machinery in Triterpenoid (B12794562) Biosynthesis
Future research must prioritize the discovery and characterization of this novel enzymatic machinery. A critical area of focus will be the identification of the specific acetyltransferase that adds the acetoxy group at the C-12 position, a defining feature of this molecule. Similarly, the unique oxidoreductases and CYPs that establish the specific oxidation pattern of the ganoderic acid E backbone need to be elucidated.
Recent advances have identified transcription factors like LaeA and GlbHLH5 as positive regulators of GA biosynthesis, offering new targets for metabolic engineering. frontiersin.orgfrontiersin.org Overexpression of these regulators or key pathway enzymes like HMGR has been shown to increase total triterpenoid yield. tandfonline.comfrontiersin.org The future lies in combining genomics, transcriptomics, and proteomics of Ganoderma species to pinpoint the candidate genes responsible for these late-stage modifications. Once identified, these enzymes can be heterologously expressed and characterized, paving the way for in vitro biocatalytic synthesis or the engineering of microbial chassis for targeted production of 12-A-Acetoxyganoderic Acid E.
| Enzyme/Regulator | Function in Triterpenoid Biosynthesis | Reference |
| HMGR (HMG-CoA reductase) | Rate-limiting enzyme in the mevalonate (B85504) (MVA) pathway. | tandfonline.com |
| SQS (Squalene synthase) | Catalyzes the first committed step in triterpene synthesis. | frontiersin.org |
| LS (Lanosterol synthase) | Responsible for the cyclization of squalene (B77637) to form the lanostane (B1242432) skeleton. | frontiersin.org |
| CYPs (Cytochrome P450s) | A large family of enzymes heavily involved in the oxidative modifications of the lanosterol (B1674476) backbone. | sjtu.edu.cn |
| LaeA | A methyltransferase and global regulator that positively influences GA biosynthesis. | frontiersin.org |
| GlbHLH5 | A transcription factor that positively regulates GA biosynthesis by activating key enzyme genes. | frontiersin.org |
Advanced Computational Modeling for Precise SAR Predictions and Drug Design
The application of advanced computational modeling offers a powerful, resource-efficient strategy to accelerate the drug discovery process for 12-A-Acetoxyganoderic Acid E. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide profound insights into its therapeutic potential. rsc.orgspringernature.com
Future research should employ these methods to build precise Structure-Activity Relationship (SAR) models for 12-A-Acetoxyganoderic Acid E. By computationally modifying its structure—for instance, by altering the position of the acetoxy group or modifying the side chain—researchers can predict how these changes affect binding affinity to specific biological targets. For example, studies on the related Ganoderic Acid A have successfully used AlphaFold2 and molecular docking to model its interaction with glucose transporters GLUT1/3, revealing its potential to inhibit glucose uptake in cancer cells. rsc.org A similar approach can be used to screen 12-A-Acetoxyganoderic Acid E against a wide array of validated pharmacological targets.
Furthermore, network pharmacology, which has been used to predict targets for ganoderic acids in breast cancer, can be applied to build a comprehensive interaction network for 12-A-Acetoxyganoderic Acid E. cas.cn This can help identify potential multi-target effects and guide the design of derivatives with enhanced potency and selectivity, or with entirely new pharmacological profiles. These in silico approaches can prioritize the synthesis of the most promising analogs, saving significant time and resources in the laboratory.
| Computational Method | Application in Ganoderic Acid Research | Potential for 12-A-Acetoxyganoderic Acid E |
| Molecular Docking & MD Simulation | Predicted the binding of Ganoderic Acid A to targets like GLUT1/3 and MDM2. rsc.orgmdpi.com | Predict binding affinity and interaction modes with novel targets; guide rational drug design. |
| Network Pharmacology | Predicted potential therapeutic targets and signaling pathways for ganoderic acids in breast cancer. cas.cn | Elucidate complex biological networks and predict polypharmacological effects. |
| In Silico Pharmacophore Modeling | Screened a library of Ganoderma compounds against viral and metabolic syndrome targets. nih.gov | Rapidly screen for potential activity against a wide range of diseases. |
| QSAR Modeling | Used to build models that predict target interactions based on chemical structure. springernature.com | Develop precise SAR models to predict the activity of novel, unsynthesized derivatives. |
Development of Bioreactor Systems for Scalable and Controlled Production
For 12-A-Acetoxyganoderic Acid E to move from a laboratory curiosity to a viable therapeutic or commercial product, scalable and controlled production methods are essential. Fermentation of Ganoderma in bioreactors presents a promising alternative to cultivation on solid substrates, which is often slow and yields inconsistent results. fkit.hr
Significant progress has been made in developing bioreactor systems for the production of total ganoderic acids using various cultivation strategies, including submerged liquid culture, static liquid culture, and fed-batch processes. fkit.hrnih.gov Researchers have designed novel bioreactors, such as air-L-shaped bioreactors (ALSB) and bubble column bioreactors, to overcome challenges like mycelial clumping and to improve mass transfer. sbmu.ac.irmdpi.com Optimization of culture parameters like nutrient sources (carbon, nitrogen), pH, aeration, and temperature has led to substantial increases in GA yields, with some studies reporting total GA concentrations reaching over 850-960 mg/L. nih.govhortherbpublisher.com
Future research must focus on tailoring these systems for the specific, high-yield production of 12-A-Acetoxyganoderic Acid E. This involves not only optimizing the physical parameters of the bioreactor but also metabolic engineering of the Ganoderma strain itself. By overexpressing the newly discovered biosynthetic enzymes (as discussed in 8.1) within a high-performing strain, and then cultivating this engineered strain in a highly controlled and optimized bioreactor environment, it may be possible to achieve industrial-scale production. Co-cultivation with other microorganisms, which can produce elicitors that stimulate secondary metabolite production, is another promising avenue for enhancing yields. sbmu.ac.ir
| Bioreactor System/Strategy | Key Features & Reported GA Yield | Reference |
| Liquid Static Culture Bioreactor | Plastic bag design; optimized for nitrogen limitation and air supply. Yield: 856.8 mg/L (total of five GAs). | nih.gov |
| Stirred Tank Reactor (Fed-batch) | Pulse feeding of lactose. Yield: 754.6 mg/L (total GAs). | fkit.hr |
| Bubble Column Bioreactor (Co-culture) | Aerial co-cultivation with Bacillus subtilis and Aspergillus niger. Achieved a 2.9-fold increase in GA production. | sbmu.ac.ir |
| Air-L-Shaped Bioreactor (ALSB) | Designed to minimize mycelial wall growth. Boosted biomass by 1.2-fold compared to standard stirred-tank reactors. | mdpi.com |
Exploration of Novel Biological Targets for 12-A-Acetoxyganoderic Acid E
The ultimate therapeutic value of 12-A-Acetoxyganoderic Acid E is defined by its interaction with biological targets within the human body. While studies on this specific compound are limited, research on structurally similar ganoderic acids provides a roadmap for future exploration. Ganoderic acids as a class are known to exhibit a wide range of biological activities, including anti-cancer and immunomodulatory effects. sci-hub.se
Initial data indicates that 12-A-Acetoxyganoderic Acid E possesses selective toxicity against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung) cells. Its mechanism appears to involve the induction of apoptosis through the activation of the mitochondrial pathway, evidenced by an increase in caspase-9 activity and the suppression of the anti-apoptotic protein Bcl-2.
Future research should aim to identify the direct molecular targets responsible for these effects. Closely related compounds have been shown to interact with a variety of important proteins. For instance, Ganoderic Acid A has been linked to the inhibition of glucose transporters GLUT1/3 and may bind to the p53-regulator MDM2. rsc.orgmdpi.com Other ganoderic acids have been predicted to target STAT3, TNF, and proteins involved in osteoclast differentiation like c-Fos and NFATc1. researchgate.netresearchgate.net It is critical to investigate whether 12-A-Acetoxyganoderic Acid E shares these targets or possesses a unique interaction profile.
Modern target deconvolution techniques, such as cellular thermal shift assays (CETSA), affinity chromatography-mass spectrometry, and computational target prediction, should be employed. Unraveling these novel ligand-target interactions will not only clarify the mechanism of action of 12-A-Acetoxyganoderic Acid E but could also reveal new therapeutic strategies for a range of diseases, from cancer to inflammatory disorders.
| Compound | Identified or Predicted Biological Target/Pathway | Associated Disease/Process |
| 12-A-Acetoxyganoderic Acid E | Caspase-9 activation, Bcl-2 suppression | Cancer (apoptosis) |
| Ganoderic Acid A | GLUT1/3, MDM2, PI3K/AKT pathway | Cancer, Metabolism rsc.orgmdpi.combrieflands.com |
| Ganoderic Acid DM | PIK3CA, c-Fos/NFATc1 pathway | Breast Cancer, Osteoclastogenesis cas.cnresearchgate.net |
| Ganoderic Acid C | STAT3, TNF | Immunosuppression, Inflammation researchgate.net |
| General Ganoderic Acids | Autophagy regulation | Cancer, Neurodegenerative diseases researchgate.net |
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the bioactivity of A-Acetoxyganoderic Acid E?
- Methodological Answer : Experimental design must include (1) identification of dependent/independent variables (e.g., dose-response relationships, cellular pathways), (2) controls (positive/negative, solvent controls), and (3) replication (biological/technical replicates to ensure statistical power). Use in vitro models (e.g., cancer cell lines) for preliminary screening, followed by in vivo validation in disease-specific animal models. Include standardized protocols for compound purity verification (e.g., HPLC, NMR) .
- Data Framework : Tabulate raw data (e.g., IC50 values, cytotoxicity metrics) with statistical significance (p-values, confidence intervals) and compare against reference compounds .
Q. How can researchers standardize extraction protocols for A-Acetoxyganoderic Acid E from natural sources?
- Methodological Answer : Optimize solvent systems (e.g., ethanol-water gradients) and extraction methods (Soxhlet, ultrasound-assisted) based on polarity and stability of triterpenoids. Quantify yield via gravimetric analysis and validate using LC-MS/MS .
Advanced Research Questions
Q. How to address contradictions in reported bioactivity data for A-Acetoxyganoderic Acid E across studies?
- Methodological Answer : Conduct meta-analysis to identify variability sources:
- Methodological Differences : Compare assay conditions (e.g., cell line origin, incubation time).
- Statistical Approaches : Apply heterogeneity tests (e.g., I² statistic) and sensitivity analysis to isolate confounding factors .
Q. What strategies can resolve uncertainties in the compound’s mechanism of action?
- Methodological Answer : Combine multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed pathways (e.g., NF-κB, MAPK).
- Proteomics : SILAC labeling to quantify target protein expression.
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptors like PPAR-γ .
Q. How to design a study investigating synergistic effects of A-Acetoxyganoderic Acid E with other triterpenoids?
- Methodological Answer : Use combinatorial index (CI) models (e.g., Chou-Talalay method) to assess synergy. Test fixed-ratio mixtures (e.g., 1:1, 1:2) in 3D cell cultures or organoids. Validate with isobolographic analysis and mechanistic studies (e.g., competitive binding assays) .
Q. What advanced techniques can improve quantification of A-Acetoxyganoderic Acid E in complex matrices (e.g., plasma, plant extracts)?
- Methodological Answer : Develop UPLC-QTOF-MS methods with isotopic internal standards (e.g., deuterated analogs) to enhance sensitivity. Validate using FDA guidelines for bioanalytical methods (precision, accuracy, matrix effect <15%) .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
